(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, also known as AT13148 or AT13148, is a synthetic small molecule that has been investigated as a potential anticancer agent. [, , , , , ] It belongs to the class of ATP-competitive kinase inhibitors, meaning it blocks the activity of kinases by competing for the binding site of ATP, the molecule that provides energy for these enzymes. [] AT13148 is categorized as a multi-AGC kinase inhibitor, exhibiting inhibitory activity against a range of AGC kinases including AKT, PKA, ROCK1/2, p70S6K, and SGK. [, , , ]
AT-13148 was developed using high-throughput X-ray crystallography and fragment-based lead discovery techniques. It is categorized under multi-AGC kinase inhibitors, with a specific focus on inhibiting pathways involved in cancer progression, particularly those influenced by mutations in the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin and RAS/RAF signaling pathways .
The synthesis of AT-13148 involves complex organic chemistry techniques that typically include:
The synthesis pathway typically involves multiple steps of chemical reactions, purification processes, and analytical techniques such as liquid chromatography-mass spectrometry to ensure the purity and identity of the final product .
The molecular structure of AT-13148 can be described by its chemical formula and its CAS number 1056901-62-2. The compound features a complex arrangement that includes:
Detailed structural analysis can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its conformation in solution and in solid-state forms .
AT-13148 undergoes various chemical reactions typical for kinase inhibitors, including:
In vitro studies have shown that AT-13148 effectively inhibits phosphorylation at specific residues critical for kinase activity, impacting cellular signaling pathways involved in tumor growth .
The mechanism of action for AT-13148 involves:
Pharmacodynamic studies have demonstrated significant changes in phosphorylated proteins following treatment with AT-13148, indicating effective pathway inhibition .
AT-13148 exhibits several notable physical and chemical properties:
Characterization techniques such as thermogravimetric analysis (TGA) can provide insights into thermal stability while differential scanning calorimetry (DSC) helps understand phase transitions .
AT-13148 is primarily investigated for its potential applications in oncology due to its ability to inhibit pathways critical for cancer cell growth and metastasis. Specific applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2